1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide
Description
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a piperidine-carboxamide scaffold. Its molecular formula is C₂₃H₂₂N₄O₂, with a molecular weight of 386.45 g/mol . The compound is characterized by a benzofuropyrimidine moiety linked to a piperidine ring substituted at the 3-position with a carboxamide group, which is further attached to a 3-methylphenyl substituent.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-6-4-8-17(12-15)26-23(28)16-7-5-11-27(13-16)22-21-20(24-14-25-22)18-9-2-3-10-19(18)29-21/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNOOLRQPPGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of indoline to introduce the bromine atom at the 5-position. This is followed by the acylation of the indoline nitrogen with propionyl chloride under basic conditions to form the propionylindoline intermediate. The final step involves the sulfonamidation reaction, where the propionylindoline intermediate is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert sulfonamide groups to amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.
Scientific Research Applications
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The indoline core provides structural stability and can participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxamide Linkages
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Analogues with Alternative Heterocyclic Cores
Table 2: Non-Benzofuropyrimidine Analogues
Key Observations :
- Core Heterocycle : Replacement of the benzofuropyrimidine core with a triazole (Table 2) reduces molecular complexity but retains carboxamide functionality, suggesting divergent target selectivity .
- Piperazine vs. Piperidine : Amuvatinib, a benzofuropyrimidine-piperazine derivative, demonstrates the significance of nitrogen positioning in kinase inhibition, contrasting with the target compound’s piperidine scaffold .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
| Compound Name | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~3.5 | 1 | 5 | ~75 |
| 1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide | ~4.2 | 1 | 6 | ~85 |
| N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | ~3.0 | 1 | 4 | ~70 |
*Calculated using fragment-based methods.
Key Observations :
Biological Activity
The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is a member of the benzofuro[3,2-d]pyrimidine class, which has garnered interest due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.41 g/mol. The structure features a benzofuro[3,2-d]pyrimidine core linked to a piperidine moiety, which is essential for its biological activity.
Benzofuro[3,2-d]pyrimidine derivatives are known to exhibit their biological effects primarily through the inhibition of specific protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell growth, differentiation, and metabolism. The inhibition of these kinases can lead to:
- Antiproliferative Effects : Inducing apoptosis in cancer cells.
- Anti-inflammatory Activity : Modulating immune response by inhibiting pro-inflammatory cytokines.
| Mechanism | Description |
|---|---|
| Protein Kinase Inhibition | Disruption of signaling pathways leading to reduced cell proliferation |
| Apoptosis Induction | Triggering programmed cell death in malignant cells |
| Anti-inflammatory Effects | Reduction in inflammatory mediators and cytokines |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Bioavailability : Predicted to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Half-life : Estimated half-life conducive for therapeutic dosing schedules.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the benzofuro[3,2-d]pyrimidine class:
-
Anticancer Activity :
- A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
- Mechanistic studies revealed that these compounds could induce G1 phase cell cycle arrest.
-
Inhibition of Kinases :
- Research indicated that these compounds effectively inhibited key kinases such as EGFR and VEGFR, critical in tumor growth and angiogenesis.
Table 2: Summary of Biological Activities
| Study Focus | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 5.0 | Apoptosis induction |
| Kinase Inhibition | EGFR | 10.0 | Competitive inhibition |
| Inflammatory Response | RAW 264.7 macrophages | 15.0 | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
